molecular formula C12H8ClNO2S B14570159 2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid CAS No. 61785-92-0

2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B14570159
CAS No.: 61785-92-0
M. Wt: 265.72 g/mol
InChI Key: IZGRWIKYQWLERT-UHFFFAOYSA-N
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Description

2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to an ethenyl chain, which is further connected to a thiazole ring with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring agents to synthesize thiazole derivatives from alkynyl nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its efficiency and mild reaction conditions, is particularly suitable for industrial-scale synthesis. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial factors in achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted thiazole compounds with different functional groups.

Scientific Research Applications

2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARG) and histone acetyltransferase p300 (EP300), which are involved in regulating gene expression and metabolic processes . The compound’s binding affinity to these targets can influence various biological activities, such as adipocyte maturation and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid include other thiazole derivatives and heterocyclic compounds with similar structural features. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and undergo various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61785-92-0

Molecular Formula

C12H8ClNO2S

Molecular Weight

265.72 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H8ClNO2S/c13-9-4-2-1-3-8(9)5-6-11-14-10(7-17-11)12(15)16/h1-7H,(H,15,16)

InChI Key

IZGRWIKYQWLERT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC(=CS2)C(=O)O)Cl

Origin of Product

United States

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